molecular formula C16H25NO2 B1385509 N-[4-(2-Ethoxyethoxy)benzyl]cyclopentanamine CAS No. 1040686-92-7

N-[4-(2-Ethoxyethoxy)benzyl]cyclopentanamine

Cat. No.: B1385509
CAS No.: 1040686-92-7
M. Wt: 263.37 g/mol
InChI Key: RJDSMRCIPAAOAV-UHFFFAOYSA-N
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Description

N-[4-(2-Ethoxyethoxy)benzyl]cyclopentanamine (CAS: 1040686-92-7) is a substituted benzylamine derivative with the molecular formula C₁₆H₂₅NO₂ and a molecular weight of 263.38 g/mol . Its structure comprises a cyclopentylamine group attached to a benzyl ring substituted at the para position with a 2-ethoxyethoxy chain (–OCH₂CH₂OCH₂CH₃). This ether-linked substituent enhances solubility compared to purely alkyl or aryl analogs, making it relevant for pharmaceutical and synthetic applications.

Properties

IUPAC Name

N-[[4-(2-ethoxyethoxy)phenyl]methyl]cyclopentanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-2-18-11-12-19-16-9-7-14(8-10-16)13-17-15-5-3-4-6-15/h7-10,15,17H,2-6,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDSMRCIPAAOAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCOC1=CC=C(C=C1)CNC2CCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-Ethoxyethoxy)benzyl]cyclopentanamine typically involves the reaction of 4-(2-Ethoxyethoxy)benzyl chloride with cyclopentanamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using large-scale chromatography or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-Ethoxyethoxy)benzyl]cyclopentanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxyethoxy group can be replaced by other nucleophiles such as halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydroxide or potassium carbonate in organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N-[4-(2-Ethoxyethoxy)benzyl]cyclopentanamine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of more complex molecules. It is also used in studying reaction mechanisms and kinetics.

    Biology: Employed in the development of biochemical assays and as a probe in molecular biology experiments.

    Medicine: Investigated for its potential therapeutic properties, including its effects on various biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(2-Ethoxyethoxy)benzyl]cyclopentanamine involves its interaction with specific molecular targets in biological systems. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzyl Ring

N-[4-Methoxy-3-(3-methoxypropoxy)benzyl]cyclopentanamine (Compound 22)
  • Molecular Formula: C₁₉H₂₉NO₃
  • Key Features :
    • Substituted with 4-methoxy and 3-(3-methoxypropoxy) groups.
    • Longer propoxy chain (vs. ethoxyethoxy in the target compound).
    • 1H NMR data (δ 6.90–6.81 ppm for aromatic protons) suggests electron-donating substituents stabilize the aromatic system .
N-(3-Ethoxy-4-methoxybenzyl)cyclopentanamine Hydrobromide
  • CAS : 499997-32-9
  • Key Features :
    • Substituted with 3-ethoxy and 4-methoxy groups.
    • Positional isomerism (meta vs. para substitution) reduces planarity compared to the target compound .
  • Impact : Altered electronic distribution may affect affinity for amine-binding receptors.
N-(4-Chlorobenzyl)cyclopentanamine
  • CAS : 66063-15-8
  • Key Features :
    • 4-Chloro substituent introduces electron-withdrawing effects.
    • Molecular formula: C₁₂H₁₆ClN (lighter than the target compound) .
  • Impact : Reduced solubility and increased lipophilicity compared to the target’s ether-linked substituent.

Modifications to the Amine Group or Linker

N-[(4-Ethylphenyl)methyl]cyclopentanamine
  • Molecular Formula : C₁₄H₂₁N
  • Lower molecular weight (203.33 g/mol) .
  • Impact : Reduced polarity may enhance blood-brain barrier penetration but decrease aqueous solubility.
N-[3-(4-Phenylmethoxyphenoxy)propyl]cyclopentanamine
  • CAS : 1002513-89-4
  • Key Features: Propyl linker with a phenoxy-phenylmethoxy group. Molecular formula: C₂₅H₃₁NO₂ (higher molecular weight: 377.52 g/mol) .
  • Impact : Extended aromatic system and flexible linker may enhance π-π stacking interactions in biological targets.

Salt Forms and Derivatives

N-(3-Ethoxy-4-methoxybenzyl)cyclopentanamine Hydrobromide
  • Key Features :
    • Hydrobromide salt improves crystallinity and stability.
    • Synthons like this are common in drug development for enhanced bioavailability .

Structural and Functional Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents
N-[4-(2-Ethoxyethoxy)benzyl]cyclopentanamine C₁₆H₂₅NO₂ 263.38 1040686-92-7 4-(2-Ethoxyethoxy)benzyl
N-[4-Methoxy-3-(3-methoxypropoxy)benzyl]cyclopentanamine C₁₉H₂₉NO₃ 319.44 - 4-Methoxy, 3-(3-methoxypropoxy)
N-(4-Chlorobenzyl)cyclopentanamine C₁₂H₁₆ClN 209.72 66063-15-8 4-Chlorobenzyl
N-(3-Ethoxy-4-methoxybenzyl)cyclopentanamine HBr C₁₅H₂₄NO₂·HBr 322.27 499997-32-9 3-Ethoxy, 4-methoxybenzyl
N-[(4-Ethylphenyl)methyl]cyclopentanamine C₁₄H₂₁N 203.33 - 4-Ethylbenzyl

Biological Activity

N-[4-(2-Ethoxyethoxy)benzyl]cyclopentanamine is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. This article explores its synthesis, mechanisms of action, biological effects, and potential applications based on diverse research findings.

This compound has the molecular formula C16H25NO2 and a molecular weight of 263.38 g/mol. The compound is synthesized through a nucleophilic substitution reaction involving 4-(2-Ethoxyethoxy)benzyl chloride and cyclopentanamine under basic conditions, typically using solvents like dichloromethane or toluene. The reaction is optimized for yield and purity through techniques such as recrystallization or column chromatography.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes within biological systems. This interaction modulates various biological pathways, leading to diverse effects:

  • Receptor Binding : The compound is known to bind to certain receptors, influencing their activity. This binding can lead to either activation or inhibition of receptor-mediated signaling pathways.
  • Enzyme Modulation : It can also affect enzyme activities, which may result in altered metabolic processes within cells.

3.1 Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Antiviral Activity : Some studies suggest that derivatives similar to this compound may inhibit viral replication by interfering with viral assembly mechanisms. For example, benzamide derivatives have shown promise against Hepatitis B virus by modulating capsid assembly .
  • Neurotransmitter Interaction : The compound's structure suggests potential interactions with neurotransmitter systems, which could be explored for neuropharmacological applications.

3.2 Case Studies

Several studies have investigated the biological activity of related compounds:

  • Study on Benzamide Derivatives : A study highlighted the antiviral properties of benzamide derivatives that significantly reduced cytoplasmic Hepatitis B virus DNA levels through specific interactions with viral proteins, suggesting a similar potential for this compound .
  • Cholinesterase Inhibition : Research into related compounds has shown that certain structural modifications can enhance inhibition of cholinesterase, indicating potential applications in treating neurodegenerative diseases .

4. Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to similar compounds:

Compound NameBiological ActivityMechanism of Action
This compoundAntiviral, potential neuroactivityReceptor binding, enzyme modulation
N-BenzylcyclopentanamineModerate receptor activitySimilar binding properties
N-[4-(2-Methoxyethoxy)benzyl]cyclopentanamineReduced solubilitySimilar interaction mechanisms
N-[4-(2-Ethoxyethoxy)benzyl]cyclohexanamineAltered steric propertiesDifferent receptor affinities

5. Conclusion

This compound presents a promising avenue for further research due to its unique chemical structure and biological activity. Its potential applications in antiviral therapies and neuropharmacology warrant comprehensive studies to elucidate its mechanisms and optimize its efficacy in clinical settings.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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